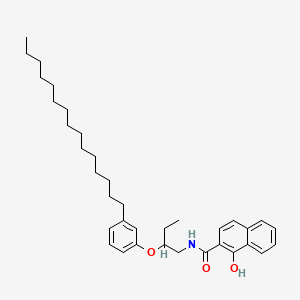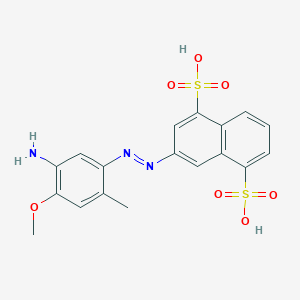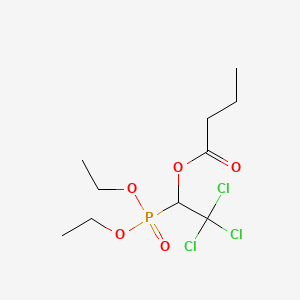![molecular formula C16H20ClNO2 B13948286 Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro[3.4]octane core, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of a benzyl group and a chloromethyl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps One common approach is to start with the formation of the spiro[34]octane core, which can be achieved through a cyclization reactionThe chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Scientific Research Applications
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spiro[3.4]octane core but with two nitrogen atoms incorporated into the structure.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: This compound features a benzyl group and a sulfonyl-protected aziridine ring.
Uniqueness
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a chloromethyl group and a spiro[3.4]octane core. This combination of structural features provides a high degree of chemical reactivity and versatility, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H20ClNO2 |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
LPCQTKBHVAWPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CCl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


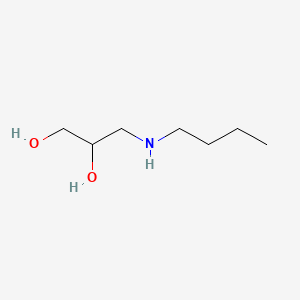
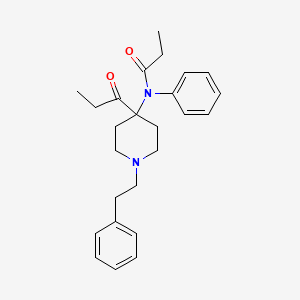
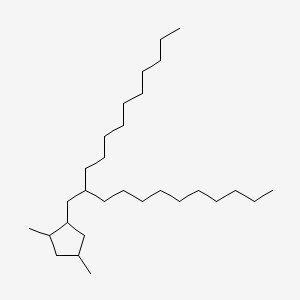
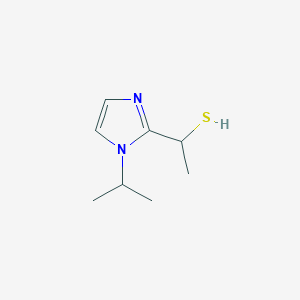
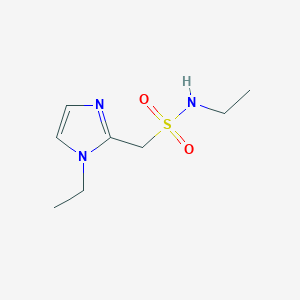
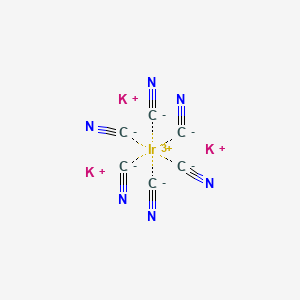
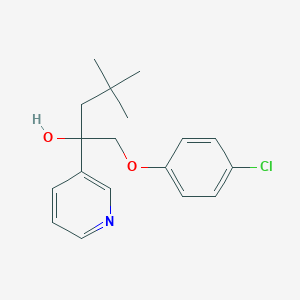
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
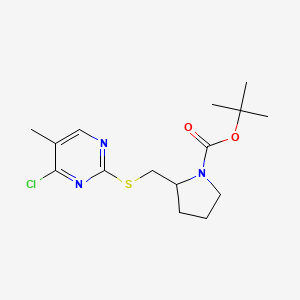
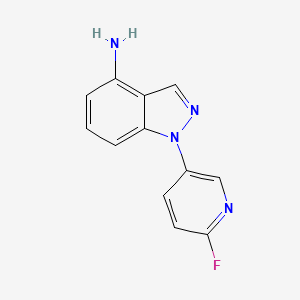
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
